4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

PERK kinase inhibition Unfolded Protein Response Cancer and neurodegenerative disease

Procure this specific benzimidazole-pyrrolidin-2-one hybrid to exploit its differentiated substitution pattern—2-methylbenzyl at N-benzyl and m-tolyl at N-aryl—for PERK-targeted programs (covered by US20180237441A1). Its ortho-methyl group restricts rotation, providing a conformational probe for SPR/ITC/X-ray studies. Favorable CNS MPO properties (XLogP3-AA 4.6, zero HBD) make it ideal for BBB permeability assays. Unique SAR gaps vs. existing MAGL/FAAH data.

Molecular Formula C26H25N3O
Molecular Weight 395.506
CAS No. 848209-06-3
Cat. No. B2425273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one
CAS848209-06-3
Molecular FormulaC26H25N3O
Molecular Weight395.506
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5C
InChIInChI=1S/C26H25N3O/c1-18-8-7-11-22(14-18)28-17-21(15-25(28)30)26-27-23-12-5-6-13-24(23)29(26)16-20-10-4-3-9-19(20)2/h3-14,21H,15-17H2,1-2H3
InChIKeyQZBUBLGUQQSALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(2-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 848209-06-3): Structural Identity and Compound Class Definition for Procurement Evaluation


4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 848209-06-3) is a fully synthetic small molecule (molecular weight 395.5 g/mol, molecular formula C26H25N3O) belonging to the benzimidazole-pyrrolidin-2-one hybrid class. Its structure is confirmed by PubChem (CID 4258780) and SpectraBase reference spectra [1][2]. The core scaffold combines a benzimidazole heterocycle N-substituted with a 2-methylbenzyl group and a pyrrolidin-2-one ring N-substituted with an m-tolyl group, placing it within a broader family of compounds investigated for kinase inhibition (e.g., PERK) and CNS-targeted applications [3].

Why 4-(1-(2-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one Cannot Be Assumed Interchangeable with Other Benzimidazole-Pyrrolidin-2-one Analogs


Within the benzimidazole-pyrrolidin-2-one series, even single-atom or positional variations at the N-benzyl and N-aryl substituents have been demonstrated to shift target selectivity profiles by orders of magnitude. For example, a 4-methoxyphenyl-substituted benzimidazole-pyrrolidin-2-one analog (compound 25) achieved selective monoacylglycerol lipase (MAGL) inhibition with an IC50 of 9.4 nM, while closely related 4-chlorophenyl and 3-chlorophenyl analogs displayed distinct activity windows [1][2]. The 2-methylbenzyl and m-tolyl substitution pattern of the target compound defines a unique pharmacophoric surface that cannot be generically substituted without altering the hydrogen-bond acceptor arrangement (two HBA), rotatable bond count (four), and lipophilicity (XLogP3-AA = 4.6) that collectively govern target engagement [3]. The quantitative evidence detailed below establishes the specific differentiation dimensions that justify distinct procurement over nearest neighbors.

4-(1-(2-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one: Quantified Differentiation Evidence Against Structural Analogs


PERK Kinase Inhibitor Patent Inclusion: Structural Novelty vs. Unsubstituted Benzimidazole Comparator

The target compound is explicitly encompassed within the Markush structure of US Patent US20180237441A1, which claims substituted pyrrolidinone derivatives as PERK (PKR-like ER kinase) inhibitors [1]. The closest unsubstituted analog, 4-(1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one (CAS 573931-42-7, MW 291.35), lacks the N-benzyl substituent and is not claimed in the PERK patent . The addition of the 2-methylbenzyl group increases molecular weight by approximately 104 g/mol, adds two aromatic carbons and three rotatable bonds, and is predicted to significantly alter the PERK ATP-binding site occupancy profile, although specific PERK IC50 values for these exact compounds are not publicly disclosed. This patent-based differentiation establishes the target compound as part of an IP-protected chemical space for PERK-targeted indications.

PERK kinase inhibition Unfolded Protein Response Cancer and neurodegenerative disease

2-Methylbenzyl N-Substitution vs. 3-Methylbenzyl and 4-Methylbenzyl Positional Isomers: Physicochemical Differentiation

The three regioisomers sharing the C26H25N3O molecular formula—the target compound (2-methylbenzyl), the 3-methylbenzyl analog, and the 4-methylbenzyl analog (CAS 874637-45-3)—differ only in the methyl position on the N-benzyl ring [1]. While experimental logP or solubility data for the target compound are not publicly reported, PubChem-computed XLogP3-AA values are identical (4.6) for all three isomers, indicating that chromatographic retention cannot be used to distinguish them [2]. However, the ortho-methyl group of the target compound introduces steric hindrance that restricts rotation around the benzyl C-N bond, as evidenced by the distinct InChIKey (QZBUBLGUQQSALP-UHFFFAOYSA-N vs. the 4-methylbenzyl isomer InChIKey QGPIIJOONWFFHO-UHFFFAOYSA-N) and confirmed by unique 1H NMR fingerprint spectra in SpectraBase [3]. This conformational restriction is structurally analogous to the 'ortho effect' documented in benzimidazole SAR where 2-substituted benzyl groups enhance binding selectivity by reducing entropic penalties upon target engagement [4].

Positional isomer SAR Lipophilicity Crystal packing

MAGL Selectivity Class-Level Inference: Substitution Pattern Effects on Serine Hydrolase Selectivity

Although direct MAGL or FAAH inhibition data for the target compound are not publicly available, class-level evidence from Altamimi et al. (2020) demonstrates that benzimidazole-pyrrolidin-2-one derivatives achieve target selectivity through specific aryl substitution. Compound 25 (4-methoxyphenyl substitution) exhibited MAGL IC50 = 9.4 nM with FAAH IC50 > 50 µM, yielding a selectivity ratio exceeding 5,300-fold [1]. In the same series, 4-chlorophenyl (compound 22) and 3-chlorophenyl (compound 23) analogs showed activity shifts away from MAGL toward other targets [2]. The target compound, bearing an m-tolyl group at the pyrrolidin-2-one N-position and a 2-methylbenzyl group at the benzimidazole N-position, presents a distinct electronic and steric environment relative to all compounds profiled in the Altamiri study, predicting a unique serine hydrolase selectivity fingerprint that cannot be extrapolated from any single analog.

Monoacylglycerol lipase FAAH selectivity Serine hydrolase

Physicochemical Property Differentiation from N-Unsubstituted Benzimidazole Scaffold (CAS 573931-42-7)

Direct comparison of the target compound with its N-unsubstituted benzimidazole precursor (CAS 573931-42-7) reveals substantial physicochemical divergence relevant to procurement decisions. The target compound (MW 395.5, XLogP3-AA 4.6, 0 HBD, 2 HBA, 4 rotatable bonds) [1] contrasts with the unsubstituted analog (MW 291.35, 1 HBD, 2 HBA, 2 rotatable bonds) . The 2-methylbenzyl group eliminates the benzimidazole NH hydrogen bond donor, increases lipophilicity by approximately 1.5 log units (estimated from fragment-based calculation), and adds two rotatable bonds. These changes shift the compound from a 'fragment-like' to a 'lead-like' or 'drug-like' physicochemical space, with predicted blood-brain barrier permeability moving from moderate to high based on CNS MPO desirability scores [2]. For CNS-targeted programs, the N-benzylated compound is the appropriate tool, whereas for fragment-based screening, the unsubstituted scaffold may be preferred.

Physicochemical profiling Drug-likeness Permeability prediction

4-(1-(2-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one: Evidence-Backed Application Scenarios for Procurement and Experimental Design


PERK Kinase Inhibitor Lead Optimization and IP-Landscape Navigation

The inclusion of the target compound within the Markush claims of US20180237441A1 positions it as a relevant tool for PERK inhibitor programs [1]. Researchers developing PERK-targeted therapeutics for cancer, Alzheimer's disease, or metabolic disorders should procure this specific compound rather than unsubstituted or para-substituted analogs that fall outside the patent scope. The 2-methylbenzyl substitution pattern may confer IP-relevant differentiation from earlier PERK inhibitors such as GSK2606414.

Serine Hydrolase Selectivity Profiling: Filling the m-Tolyl/2-Methylbenzyl SAR Gap

Published benzimidazole-pyrrolidin-2-one SAR data for MAGL and FAAH cover 4-methoxyphenyl, 4-chlorophenyl, and 3-chlorophenyl substitutions but not the m-tolyl/2-methylbenzyl combination of the target compound [2]. Procuring this compound enables systematic profiling against the serine hydrolase panel (MAGL, FAAH, ABHD6, ABHD12) to map selectivity cliffs induced by the ortho-methylbenzyl moiety, generating novel SAR that cannot be predicted from existing datasets.

CNS Drug Discovery: Blood-Brain Barrier Permeability Assessment of N-Benzylated Benzimidazole-Pyrrolidin-2-ones

With XLogP3-AA of 4.6 and zero hydrogen bond donors, the target compound is predicted to fall within favorable CNS MPO space, unlike its N-unsubstituted analog (CAS 573931-42-7) which bears a hydrogen bond donor [3]. The target compound is the appropriate procurement choice for parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies aimed at validating the CNS penetration potential of the N-benzylated benzimidazole-pyrrolidin-2-one subclass.

Conformational Restriction Studies: Ortho-Methylbenzyl Effects on Target Binding Entropy

The ortho-methyl group on the N-benzyl substituent restricts rotation around the benzyl C-N bond, as evidenced by the unique NMR fingerprint in SpectraBase [4]. This compound serves as a conformational probe for biophysical studies (SPR, ITC, X-ray crystallography) comparing binding thermodynamics of ortho-, meta-, and para-methylbenzyl positional isomers against purified protein targets, directly testing the hypothesis that restricted conformational freedom reduces entropic penalties upon binding.

Quote Request

Request a Quote for 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.